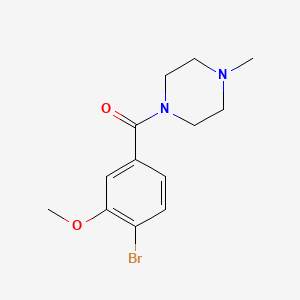
7-Isopropyl-8-quinolinamine
Vue d'ensemble
Description
7-Isopropyl-8-quinolinamine, also known as IPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological properties and potential applications across various industries. Its IUPAC name is 7-isopropylquinolin-8-amine .
Synthesis Analysis
The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, has emerged as a successful chemotherapeutic approach . The synthesis involves 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives .Molecular Structure Analysis
The molecular formula of 7-Isopropyl-8-quinolinamine is C12H14N2. It has a molecular weight of 186.25 g/mol.Chemical Reactions Analysis
The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Applications De Recherche Scientifique
- Animal studies have shown promising results, with certain analogues effectively curing malaria infections in mice .
Antimalarial Activity
Antileishmanial Properties
Antifungal Effects
Antibacterial Properties
Drug Discovery Scaffold
Pharmaceutical Testing Reference Standard
Mécanisme D'action
Target of Action
7-Isopropyl-8-quinolinamine, a derivative of quinolinamines, has been found to exhibit broad-spectrum anti-infective properties . The primary targets of this compound are various infectious agents, including Plasmodium species (causing malaria), Leishmania species (causing leishmaniasis), and various fungal and bacterial pathogens . These organisms play a crucial role in causing infectious diseases, and the compound’s interaction with them forms the basis of its therapeutic action.
Mode of Action
It is known that quinolinamines interact with their targets, leading to their inhibition or death . This interaction results in the disruption of the life cycle of the infectious agents, thereby alleviating the symptoms of the diseases they cause .
Biochemical Pathways
The biochemical pathways affected by 7-Isopropyl-8-quinolinamine are likely related to the life cycle of the infectious agents it targets. By interacting with these organisms, the compound disrupts essential biological processes, leading to their inhibition or death . The downstream effects of this disruption include the alleviation of disease symptoms and the prevention of disease progression .
Pharmacokinetics
Given its potent anti-infective properties, it can be inferred that the compound has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The result of 7-Isopropyl-8-quinolinamine’s action is the inhibition or death of various infectious agents, leading to the alleviation of disease symptoms . For instance, it has shown potent in vitro antimalarial activity, with promising analogues curing all animals against drug-sensitive and multidrug-resistant Plasmodium infections in mice . It has also exhibited promising antifungal and antibacterial activities .
Safety and Hazards
While the specific safety and hazards of 7-Isopropyl-8-quinolinamine are not explicitly mentioned in the search results, 8-quinolinamines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and are harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
7-propan-2-ylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8(2)10-6-5-9-4-3-7-14-12(9)11(10)13/h3-8H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYPUZWQKPWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=CC=N2)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isopropyl-8-quinolinamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




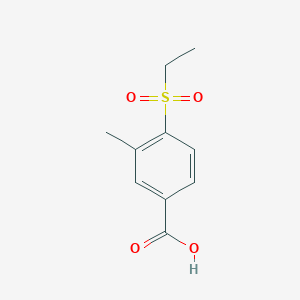
![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)
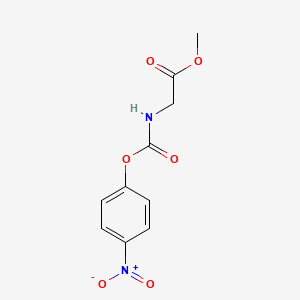
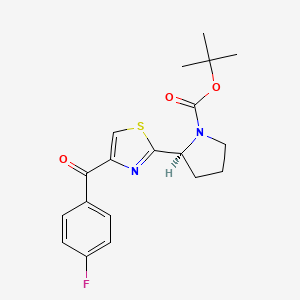


![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)

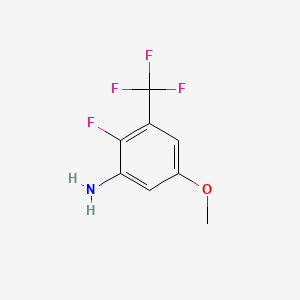
![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)
